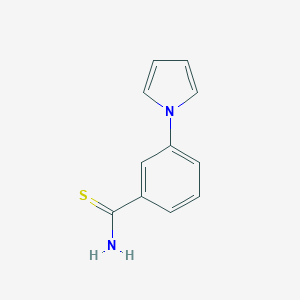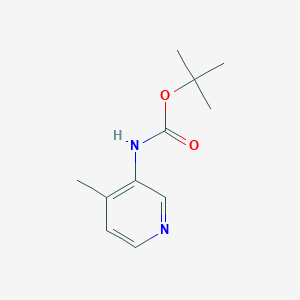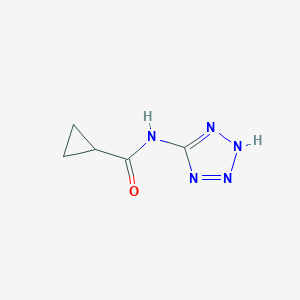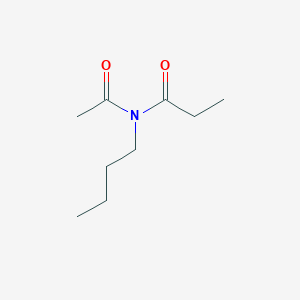
N-acetyl-N-butylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-N-butylpropanamide, also known as NABP, is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mecanismo De Acción
The exact mechanism of action of N-acetyl-N-butylpropanamide is not fully understood. However, it is believed that N-acetyl-N-butylpropanamide exerts its effects by modulating the activity of certain enzymes and receptors in the body. For example, N-acetyl-N-butylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in pain and inflammation.
Efectos Bioquímicos Y Fisiológicos
N-acetyl-N-butylpropanamide has been shown to have various biochemical and physiological effects. In animal studies, N-acetyl-N-butylpropanamide has been shown to reduce pain and inflammation, as well as improve cognitive function. Additionally, N-acetyl-N-butylpropanamide has been shown to have antioxidant properties, which may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-acetyl-N-butylpropanamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, N-acetyl-N-butylpropanamide has been shown to have low toxicity, which makes it a safer alternative to other compounds that may have harmful side effects.
However, one of the limitations of N-acetyl-N-butylpropanamide is its limited solubility in water, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of N-acetyl-N-butylpropanamide and its long-term effects on human health.
Direcciones Futuras
There are several future directions for the study of N-acetyl-N-butylpropanamide. One potential direction is the development of new painkillers and anti-inflammatory drugs based on the structure of N-acetyl-N-butylpropanamide. Additionally, more research is needed to fully understand the mechanism of action of N-acetyl-N-butylpropanamide and its potential applications in other scientific fields, such as agriculture and materials science.
Furthermore, the development of new methods for synthesizing N-acetyl-N-butylpropanamide may help improve its accessibility and reduce its cost, making it more widely available for scientific research. Finally, more research is needed to fully understand the potential side effects of N-acetyl-N-butylpropanamide and its long-term effects on human health, which may help inform the development of new drugs based on this compound.
Métodos De Síntesis
The synthesis of N-acetyl-N-butylpropanamide involves the reaction of butylamine with acetic anhydride in the presence of a catalyst, such as pyridine. The resulting product is then purified through recrystallization to obtain pure N-acetyl-N-butylpropanamide. This method has been widely used to synthesize N-acetyl-N-butylpropanamide in the laboratory.
Aplicaciones Científicas De Investigación
N-acetyl-N-butylpropanamide has been extensively studied for its potential applications in various scientific fields. In pharmaceuticals, N-acetyl-N-butylpropanamide has been shown to have analgesic and anti-inflammatory properties, making it a promising candidate for the development of new painkillers. Additionally, N-acetyl-N-butylpropanamide has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
In agriculture, N-acetyl-N-butylpropanamide has been shown to have antifungal properties, making it a potential candidate for the development of new fungicides. Furthermore, N-acetyl-N-butylpropanamide has been studied for its ability to stimulate plant growth and enhance crop yield.
In materials science, N-acetyl-N-butylpropanamide has been investigated for its potential use as a polymer additive due to its ability to improve the thermal stability and mechanical properties of polymers.
Propiedades
Número CAS |
177592-68-6 |
|---|---|
Nombre del producto |
N-acetyl-N-butylpropanamide |
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
N-acetyl-N-butylpropanamide |
InChI |
InChI=1S/C9H17NO2/c1-4-6-7-10(8(3)11)9(12)5-2/h4-7H2,1-3H3 |
Clave InChI |
DXNPTEQRMXDHCX-UHFFFAOYSA-N |
SMILES |
CCCCN(C(=O)C)C(=O)CC |
SMILES canónico |
CCCCN(C(=O)C)C(=O)CC |
Sinónimos |
Propanamide, N-acetyl-N-butyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



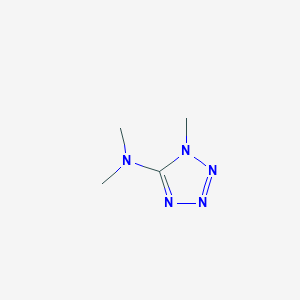
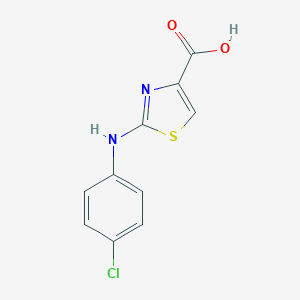
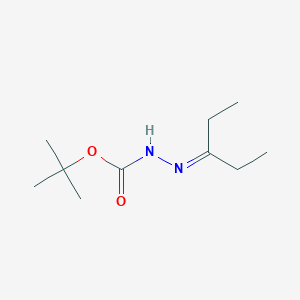
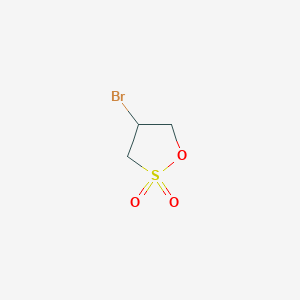
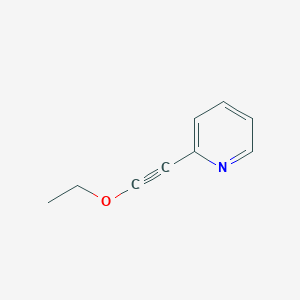
![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)

